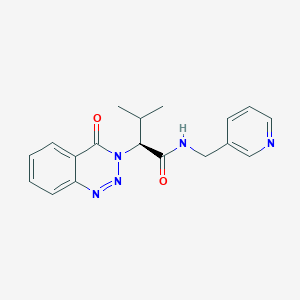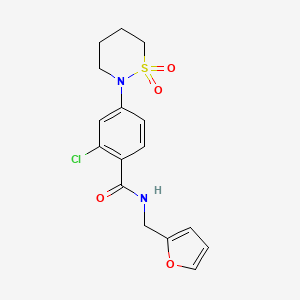![molecular formula C21H22N2O4 B14958231 N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine](/img/structure/B14958231.png)
N-[(9-oxoacridin-10(9H)-yl)acetyl]norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is a compound that belongs to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by its unique structure, which includes an acridine moiety linked to a hexanoic acid chain through an acetamido group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID typically involves the reaction of acridinylacetic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in a dimethylformamide (DMF) solvent . The reaction is carried out at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted acridine derivatives. These products can have different biological and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Mécanisme D'action
The mechanism of action of 2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making the compound effective in cancer treatment. Additionally, the compound may interact with specific molecular targets and pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Similar in structure but with different functional groups.
4-(9-Oxo-9,10-dihydroacridin-10-yl)butanoic acid: Another acridine derivative with a butanoic acid chain.
Uniqueness
2-[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid moieties, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[2-(9-oxoacridin-10-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-10-16(21(26)27)22-19(24)13-23-17-11-6-4-8-14(17)20(25)15-9-5-7-12-18(15)23/h4-9,11-12,16H,2-3,10,13H2,1H3,(H,22,24)(H,26,27) |
Clé InChI |
APLYCWZJDINDJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B14958160.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)
![3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one](/img/structure/B14958169.png)

![N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958196.png)
![methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14958199.png)
![Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B14958202.png)
![2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B14958204.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14958206.png)


![1-(3-methoxyphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958223.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958224.png)
